

An In-Depth Technical Guide to Bromochloroiodomethane: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: *Bromochloroiodomethane*

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Introduction

Bromochloroiodomethane (CHBrClI) is a trihalomethane, a class of organic compounds characterized by a single carbon atom bonded to three halogen atoms and one hydrogen atom. [1] This particular molecule is notable for its chirality, arising from the presence of four different substituents (hydrogen, bromine, chlorine, and iodine) on a central carbon atom, making it a subject of interest in stereochemistry.[2] Primarily utilized as a reagent in organic synthesis, its unique combination of halogens imparts distinct chemical reactivity, allowing for its application as a building block in the construction of more complex molecular architectures.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of **bromochloroiodomethane**, detailed synthesis protocols, and an exploration of its reactivity, stability, and safety considerations.

Physical and Spectroscopic Properties

Bromochloroiodomethane is a light-sensitive, colorless to pale yellow liquid with a relatively high density.[1][3] It is poorly soluble in water but exhibits good solubility in common organic solvents.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |
|---------------------|------------------------|-----------|
| Molecular Formula | CHBrClI | [4] |
| Molar Mass | 255.28 g/mol | [4] |
| Appearance | Light-sensitive liquid | [1] |
| Density | 2.9 g/cm ³ | [1] |
| Boiling Point | 157.4 °C | [1] |
| Solubility in water | Poorly soluble | [1] |
| CAS Number | 34970-00-8 | [4] |

Spectroscopic Data

The characterization of **bromochloroiodomethane** relies on various spectroscopic techniques.

Mass Spectrometry: The mass spectrum of **bromochloroiodomethane** shows characteristic isotopic patterns due to the presence of bromine and chlorine. Key fragments and their mass-to-charge ratios (m/z) have been identified, including the molecular ion peak.

Chemical Properties and Reactivity

The chemical behavior of **bromochloroiodomethane** is largely dictated by the presence of three different carbon-halogen bonds. The relative weakness of the C-I bond compared to the C-Br and C-Cl bonds plays a significant role in its reactivity profile.

Nucleophilic Substitution Reactions

Bromochloroiodomethane is susceptible to nucleophilic attack, primarily at the carbon atom. The electron-withdrawing nature of the three halogen atoms creates a partial positive charge on the carbon, making it an electrophilic center. The general order of leaving group ability for the halogens is I > Br > Cl, meaning that iodide is the most likely to be displaced in a nucleophilic substitution reaction.

Reaction with Amines: Primary and secondary amines, acting as nucleophiles, are expected to react with **bromochloroiodomethane**. This reaction typically proceeds via a series of

nucleophilic substitution steps, potentially leading to a mixture of mono-, di-, and tri-substituted amine products, and ultimately to the formation of a quaternary ammonium salt.[5][6] The initial reaction would involve the displacement of one of the halogens, most likely iodine, by the amine.



Figure 1: Proposed reaction of bromochloroiodomethane with a primary amine.

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Caption: Proposed reaction of **bromochloroiodomethane** with a primary amine.

Reaction with Alkoxides: Alkoxides, such as sodium methoxide (NaOMe) and potassium tert-butoxide (K-OtBu), are strong bases and potent nucleophiles. Their reaction with **bromochloroiodomethane** can lead to either substitution or elimination products. With a less sterically hindered alkoxide like methoxide, nucleophilic substitution to form an ether is a likely pathway.[7] In contrast, a bulky base like potassium tert-butoxide is more likely to induce an elimination reaction, although the specific products would depend on the reaction conditions.[8] [9]

Carbene Precursor

Like other trihalomethanes, **bromochloroiodomethane** can serve as a precursor to carbenes. [2] Treatment with a strong, non-nucleophilic base can lead to deprotonation, followed by the elimination of a halide ion to generate a dihalocarbene. Given the leaving group abilities, the formation of bromochlorocarbene ($:\text{CBrCl}$) through the loss of an iodide ion is a plausible pathway.[2] This highly reactive intermediate can then participate in various reactions, such as cyclopropanation of alkenes.

I⁻

Base



Figure 2: Formation of bromochlorocarbene from bromochloroiodomethane.

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